molecular formula C12H13N3 B1650214 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole CAS No. 1151920-05-6

1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B1650214
CAS No.: 1151920-05-6
M. Wt: 199.25
InChI Key: LLTPSKKYXLMCEX-UHFFFAOYSA-N
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Description

1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,3-triazole heterocycle, a privileged scaffold known for its versatility and wide range of biological activities . The triazole ring can act as a bioisostere for various functional groups, such as amides and esters, which can be strategically used to optimize the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . The benzyl and cyclopropyl substituents on the triazole core are common in pharmaceutical research, contributing to the molecule's lipophilicity and metabolic stability. Compounds with the 1-benzyl-1H-1,2,3-triazole structure have been investigated for their potential to modulate biological targets; for instance, closely related 1-benzyl-4-phenyl-1H-1,2,3-triazoles have been identified as improvers of the transcriptional functions of estrogen-related receptor γ (ERRγ), a potential target for treating obesity-related disorders . Furthermore, the structural rigidity of the triazole ring, influenced by substituents like the cyclopropyl group, can define the molecule's three-dimensional shape and its intermolecular interactions, such as through C–H···O and C–H···N hydrogen bonding, which are critical for crystal engineering and supramolecular chemistry studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-cyclopropyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)8-15-9-12(13-14-15)11-6-7-11/h1-5,9,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPSKKYXLMCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238605
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source EPA DSSTox
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151920-05-6
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151920-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 4 Cyclopropyl 1h 1,2,3 Triazole and Analogous 1,4 Disubstituted 1,2,3 Triazoles

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioselectivity and Alternative Approaches

As a powerful complement to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct route to the opposite regioisomer: 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com This method offers an alternative regiochemical outcome that is inaccessible through the copper-catalyzed pathway. nih.gov

The most effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgnih.govbohrium.com A key advantage of RuAAC over CuAAC is its ability to utilize both terminal and internal alkynes, which allows for the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgbohrium.com The reaction mechanism is distinct from CuAAC and is believed to proceed through a ruthenacycle intermediate. nih.govbohrium.com While the scope is broad, RuAAC can be more sensitive to the steric properties of the azide (B81097) substituent compared to CuAAC. nih.gov

Metal-Free Cycloaddition Reactions for 1,2,3-Triazole Formation

While metal-catalyzed reactions are dominant, several metal-free methods for synthesizing 1,2,3-triazoles have been developed, driven by the desire to avoid potentially toxic and persistent metal contaminants. nih.gov The original Huisgen thermal cycloaddition is metal-free but lacks regioselectivity and requires harsh conditions. nih.gov

More recent developments have focused on achieving regioselectivity without a metal catalyst. One approach involves strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes, but this is less relevant for simple substrates like cyclopropylacetylene (B33242). Other strategies employ organocatalysts or are designed as multicomponent reactions that proceed under metal-free conditions. rsc.orgorganic-chemistry.org For example, 1,5-disubstituted 1,2,3-triazoles have been synthesized regioselectively in a metal-free, three-component reaction from specific diazo compounds, amines, and aldehydes. acs.org Researchers have also developed methods using tosylhydrazones as precursors to avoid the direct use of potentially explosive azide starting materials. researchgate.net

Multicomponent Reaction (MCR) Approaches to Substituted 1,2,3-Triazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. bit.edu.cnnih.gov Several MCR approaches have been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

A common and highly practical MCR involves the in situ generation of the organic azide. acs.org In this one-pot procedure, an organic halide (e.g., benzyl (B1604629) bromide), sodium azide, and a terminal alkyne are combined in the presence of a copper catalyst. acs.orgchapman.edunih.gov This method conveniently bypasses the need to isolate and handle potentially unstable organic azides, enhancing the safety and user-friendliness of the process. acs.org Microwave assistance can further accelerate these reactions, providing the final triazole products in minutes. acs.org

Below is a table summarizing different MCR approaches for triazole synthesis.

Reaction Type Components Product Key Features References
Three-Component CuAAC Alkyl Halide, Sodium Azide, Terminal Alkyne1,4-Disubstituted 1,2,3-TriazoleOne-pot; avoids isolation of organic azide; can be microwave-assisted. acs.orgchapman.edu
Three-Component Metal-Free Primary Amine, Enolizable Ketone, Aryl Azide1,5-Disubstituted 1,2,3-TriazoleRegioselective; acid-catalyzed; avoids metal catalysts. mdpi.com
Sequential Ugi/IAAC Amine, Aldehyde, Isocyanide, Azido-alkynoic acidFused 1,2,3-TriazolesCombines MCR with an intramolecular cycloaddition to build complex scaffolds. nih.gov

This table is generated based on data from the provided text.

Post-Synthetic Modification Strategies on the 1,2,3-Triazole Core

The 1,2,3-triazole ring, once formed, is not merely a passive linker but can be further functionalized through various post-synthetic modification strategies. These "post-click" functionalizations significantly expand the molecular diversity achievable from a common triazole scaffold and are crucial for late-stage functionalization in drug discovery and materials science. acs.orgnih.gov

One prominent strategy involves the direct functionalization of the C-H bond at the 5-position of the 1,4-disubstituted triazole ring. This can be achieved through various metal-catalyzed cross-coupling reactions. For example, the triazole ring can act as a directing group to facilitate ortho C-H arylation in the presence of a ruthenium catalyst in a one-pot sequential reaction following the initial CuAAC. researchgate.net

Furthermore, the introduction of functional groups onto the triazole ring can be accomplished by using appropriately substituted starting materials in the initial cycloaddition. For instance, using halogenated alkynes or azides allows for the synthesis of halogenated triazoles. acs.orgnih.gov These halogenated triazoles are versatile intermediates for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents at the 4- or 5-position of the triazole ring. acs.org

Another approach involves the modification of substituents already present on the triazole ring. For example, if the benzyl or cyclopropyl (B3062369) group in 1-benzyl-4-cyclopropyl-1H-1,2,3-triazole contained other functional groups, these could be manipulated post-triazole formation. This highlights the robustness of the triazole core to a variety of reaction conditions. researchgate.net

The development of methods for the synthesis of fully substituted 1,2,3-triazoles often relies on either the direct synthesis from highly functionalized precursors or the post-functionalization of disubstituted triazoles. nih.gov The latter approach is particularly valuable as it allows for the divergent synthesis of a library of compounds from a common intermediate.

The following table provides examples of post-synthetic modification strategies applicable to 1,4-disubstituted 1,2,3-triazoles.

Table 2: Post-Synthetic Modification Strategies for 1,2,3-Triazoles

Modification StrategyReagents/CatalystPosition FunctionalizedType of Bond FormedReference
C-H ArylationRu-catalystC5-positionC-C researchgate.net
Cross-CouplingPd or Cu catalystsC4 or C5-positionC-C, C-N, C-S acs.org
HalogenationN-halosuccinimideC5-positionC-X (X=Cl, Br, I) nih.gov
TransannulationRhodium(II)-catalystRing TransformationFormation of new heterocycle acs.org

Elucidation of Reaction Mechanisms and Kinetics in 1,2,3 Triazole Formation

Mechanistic Pathways of Azide-Alkyne Cycloadditions

The foundational reaction for 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne). wikipedia.org The thermal, uncatalyzed version of this reaction, while effective, often requires high temperatures and long reaction times, and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers with poor selectivity. wikipedia.orgorganic-chemistry.org This lack of regioselectivity arises because the energy levels of the two possible Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions are very similar. organic-chemistry.org

The advent of catalysis, particularly with copper(I) and ruthenium(II) complexes, revolutionized triazole synthesis, turning it into a "click" reaction—a term used to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgfrontiersin.org These catalyzed reactions exhibit remarkable rate accelerations and, crucially, high regioselectivity. acs.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method, selectively producing 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov The reaction is robust, often proceeding at room temperature and in various solvents, including water. organic-chemistry.orgresearchgate.net

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis directs the reaction to yield 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org RuAAC can also accommodate internal alkynes, leading to fully substituted triazoles, a feature not typically observed in CuAAC. organic-chemistry.org

A central topic of mechanistic investigation is whether the catalyzed cycloaddition occurs in a single, concerted step or through a multi-step, stepwise pathway. differencebetween.com

The uncatalyzed Huisgen cycloaddition is generally understood to proceed through an asynchronous, one-step concerted mechanism. rsc.orgnih.gov However, the introduction of a catalyst, particularly copper(I), fundamentally alters this pathway.

DFT (Density Functional Theory) studies indicate that the CuAAC reaction does not follow a concerted cycloaddition. Instead, it proceeds via a polar, stepwise mechanism. rsc.org The catalytic cycle is generally proposed to involve the following key stages:

Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide species. acs.orgresearchgate.net This is a key intermediate in the catalytic cycle. researchgate.net

Azide (B81097) Coordination and Cyclization: The organic azide then coordinates to the copper-acetylide complex. The cycloaddition proceeds through a six-membered copper-containing metallacycle intermediate. acs.org

Rearrangement and Protonolysis: This intermediate rearranges, leading to the formation of a copper-triazolide species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst for the next cycle. acs.orgnih.gov

This stepwise process effectively lowers the activation energy barrier compared to the concerted uncatalyzed reaction, accounting for the dramatic rate increase. acs.org While the stepwise model is widely accepted, some computational studies, particularly those involving specific dicopper complexes, have proposed that the cycloaddition of the azide to the alkyne can occur in a single concerted step. acs.org This suggests that the precise mechanism can be influenced by the nature of the catalyst and the ligands involved.

The choice of metal catalyst is the primary factor in controlling the regiochemical outcome of the azide-alkyne cycloaddition. nih.gov This control is a direct consequence of the distinct mechanistic pathways each catalyst promotes.

Copper (Cu) Catalysis: The high regioselectivity for the 1,4-isomer in CuAAC is a hallmark of the reaction. nih.gov The stepwise mechanism, initiated by the formation of the copper-acetylide complex, is key. DFT analysis of the electronic structure of the intermediates shows that the most favorable interaction is between the nucleophilic carbon atom of the acetylide (adjacent to the copper) and the terminal, electrophilic nitrogen atom of the azide. organic-chemistry.orgrsc.org This preferential bond formation directs the cyclization to exclusively form the 1,4-disubstituted product.

Ruthenium (Ru) Catalysis: Ruthenium catalysts, such as Cp*RuCl complexes, exclusively produce the 1,5-isomer . organic-chemistry.org The mechanism is distinct from CuAAC and is believed to not involve a metal-acetylide intermediate. wikipedia.org The proposed pathway involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle. organic-chemistry.org In this intermediate, the first carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal nitrogen of the azide, leading to the 1,5-regioisomer upon reductive elimination. organic-chemistry.org

Other Catalysts: Other metals have been explored for their catalytic activity. Silver(I) salts, when used with appropriate ligands, can catalyze the formation of 1,4-triazoles, likely through a mechanism similar to that of copper. wikipedia.org Nickel(0) catalysts have also been developed, showing tunable regioselectivity. Depending on the substituents on the alkyne, nickel catalysis can yield either 1,5-disubstituted or 1,4,5-trisubstituted triazoles. rsc.org

The following table summarizes the regioselective outcomes for common catalysts.

CatalystMajor RegioisomerApplicable Alkyne TypeReference
Copper(I)1,4-DisubstitutedTerminal organic-chemistry.orgnih.govresearchgate.net
Ruthenium(II)1,5-DisubstitutedTerminal & Internal wikipedia.orgorganic-chemistry.org
Nickel(0)1,5- or 1,4,5-Substituted (Substrate Dependent)Terminal & Functionalized rsc.org
Silver(I)1,4-DisubstitutedTerminal wikipedia.org
None (Thermal)Mixture of 1,4- and 1,5-Terminal & Internal wikipedia.orgorganic-chemistry.org

Kinetic Studies of Substituted 1,2,3-Triazole Synthesis Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The uncatalyzed Huisgen cycloaddition is characterized by a high activation barrier, resulting in very slow reaction rates at ambient temperatures. organic-chemistry.org The introduction of a copper(I) catalyst leads to a phenomenal rate enhancement, with accelerations reported in the range of 10⁷ to 10⁸ over the thermal reaction. organic-chemistry.orgacs.org

The kinetics of the CuAAC reaction can be complex, with the experimental rate law showing intricate dependencies on the concentrations of reactants, the copper catalyst, accelerating ligands, and the presence of other ions. nih.gov In some systems, researchers have observed unconventional "threshold behavior" kinetics, where the reaction does not proceed until a certain concentration of a component is reached. nih.gov

Studies on the reaction kinetics using benzyl (B1604629) azide, a direct precursor for the title compound, reveal the influence of the alkyne coupling partner on the reaction rate. The electronic and steric properties of the substituent on the alkyne play a significant role in the kinetics of triazole formation. For instance, the reaction of benzyl azide with various terminal alkynes under Cu(OAc)₂ catalysis shows different completion times, reflecting the differing reactivity of the alkynes.

The table below, based on reported kinetic experiments, illustrates the reaction progress for benzyl azide with different alkynes.

Alkyne ReactantReaction Progress at 2 hours (% Product)Key FeatureReference
Bicyclononyne~100%Strained alkyne researchgate.net
4-Pentyn-1-ol~60%Simple alkyl alkyne researchgate.net
Phenylacetylene~50%Aryl alkyne researchgate.net
3-Ethynyl-N,N-dimethylaniline~20%Electron-rich aryl alkyne researchgate.net
Data is estimated from graphical representations in the cited literature under specific experimental conditions (200 μM benzyl azide, 500 μM alkyne, 350 μM Cu(OAc)₂, 1 mM GSH in 10% MeOH/DPBS). researchgate.net

These findings demonstrate that strained alkynes react significantly faster, while electronic effects on aryl alkynes can modulate the rate. Ligands are also known to accelerate the reaction, not only by stabilizing the copper(I) oxidation state but also by facilitating the final, rate-determining protonolysis step that releases the product and regenerates the catalyst. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Benzyl 4 Cyclopropyl 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the distinct chemical environments of the hydrogen and carbon atoms in 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole are mapped out.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each proton-containing group. rsc.orgjocpr.comajou.ac.krrsc.org The aromatic protons of the benzyl (B1604629) group appear as a multiplet in the downfield region, generally between δ 7.14 and 7.38 ppm, integrating to five protons. rsc.orgjocpr.com The benzylic methylene (B1212753) protons (CH₂) attached to the triazole nitrogen are observed as a sharp singlet at approximately δ 5.38–5.45 ppm, indicating no coupling with adjacent protons. rsc.orgajou.ac.kr

A key signal is the singlet for the triazole ring proton (C5-H), which is found at around δ 7.06–7.13 ppm. rsc.orgajou.ac.kr The signals for the cyclopropyl (B3062369) group are located in the upfield region. The methine proton (CH) of the cyclopropyl ring appears as a multiplet around δ 1.80–1.91 ppm. rsc.orgajou.ac.kr The four methylene protons (CH₂) of the cyclopropyl ring are observed as two distinct multiplets, one between δ 0.88–0.93 ppm and the other between δ 0.71–0.85 ppm, each integrating to two protons. rsc.orgjocpr.com

ProtonsChemical Shift (δ) ppmMultiplicitySource(s)
Benzyl Aromatic (5H)7.38 - 7.14m rsc.orgjocpr.com
Benzylic CH₂ (2H)5.45 - 5.38s rsc.orgajou.ac.kr
Triazole CH (1H)7.13 - 7.06s rsc.orgajou.ac.kr
Cyclopropyl CH (1H)1.91 - 1.80m rsc.orgajou.ac.kr
Cyclopropyl CH₂ (2H)0.93 - 0.80m rsc.orgjocpr.com
Cyclopropyl CH₂ (2H)0.85 - 0.71m rsc.orgjocpr.com

Table 1: ¹H NMR spectral data for this compound in CDCl₃. (s = singlet, m = multiplet)

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon atoms. rsc.orgajou.ac.kr The carbon atom of the triazole ring substituted with the cyclopropyl group (C4) resonates at approximately δ 150.7 ppm, while the unsubstituted carbon (C5) appears around δ 119.6 ppm. rsc.orgajou.ac.kr The carbons of the benzyl group show characteristic signals: the quaternary ipso-carbon at δ 134.9 ppm, the aromatic carbons between δ 128.0 and 129.0 ppm, and the benzylic methylene carbon (CH₂) at δ 54.0 ppm. rsc.orgajou.ac.kr The cyclopropyl carbons are found in the upfield region, with the methine carbon (CH) at δ 7.7 ppm and the methylene carbons (CH₂) at δ 6.7 ppm. rsc.orgajou.ac.kr

CarbonChemical Shift (δ) ppmSource(s)
Triazole C4150.7 rsc.orgajou.ac.kr
Benzyl C (ipso)134.9 rsc.orgajou.ac.kr
Benzyl CH (aromatic)129.0 - 128.0 rsc.orgajou.ac.kr
Triazole C5119.6 rsc.orgajou.ac.kr
Benzylic CH₂54.0 rsc.orgajou.ac.kr
Cyclopropyl CH7.7 rsc.orgajou.ac.kr
Cyclopropyl CH₂6.7 rsc.orgajou.ac.kr

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

While specific two-dimensional (2D) NMR experimental data for this compound are not detailed in the surveyed literature, the application of such techniques is standard for unambiguous structural confirmation. Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals directly with their attached carbon atoms, confirming the assignments in Tables 1 and 2. For instance, the ¹H signal at δ 7.06 ppm would correlate with the ¹³C signal at δ 119.6 ppm, definitively assigning them to the C5-H of the triazole ring.

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish longer-range (2-3 bond) correlations. This would be crucial for connecting the distinct structural fragments. Expected correlations would include the benzylic CH₂ protons (δ ~5.4) to the triazole C5 (δ ~119.6) and the benzyl ipso-carbon (δ ~134.9), as well as the cyclopropyl methine proton (δ ~1.8) to the triazole C4 (δ ~150.7). These correlations provide unequivocal proof of the connectivity between the benzyl, triazole, and cyclopropyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool used to determine the molecular weight and elemental formula of a compound, as well as to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺). For this compound, the calculated mass for the molecular formula C₁₂H₁₄N₃⁺ is 200.1182. rsc.org Experimental findings show a measured mass of 200.1166, which is in excellent agreement with the calculated value, thereby confirming the elemental composition of C₁₂H₁₃N₃. rsc.org

ParameterValueSource
Molecular FormulaC₁₂H₁₃N₃ rsc.org
Ion[M+H]⁺ rsc.org
Calculated m/z200.1182 rsc.org
Found m/z200.1166 rsc.org

Table 3: HRMS data for this compound.

While detailed tandem mass spectrometry (MS/MS) studies for this compound were not available in the reviewed literature, the fragmentation pattern can be predicted based on its structure and data from analogous compounds. rsc.org Upon ionization, the molecular ion would be expected to undergo several characteristic fragmentation pathways.

A primary fragmentation would be the loss of a stable dinitrogen molecule (N₂), a hallmark of the triazole ring cleavage, resulting in an ion with m/z [M-28]. rsc.org Another dominant fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. This fragment is often the base peak in the mass spectrum of such molecules. rsc.org Other potential fragments would arise from the cleavage of the cyclopropyl ring.

m/zIdentityFragmentation Pathway
199[M]⁺Molecular Ion
171[M - N₂]⁺Loss of dinitrogen from the triazole ring
91[C₇H₇]⁺Cleavage of the benzylic C-N bond (Tropylium ion)
77[C₆H₅]⁺Phenyl cation

Table 4: Predicted major fragments in the mass spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR absorption data for this compound are not available in the reviewed literature. A detailed analysis and data table of characteristic vibrational frequencies for its functional groups cannot be provided without these experimental results.

Elemental Analysis for Purity and Composition Verification

Experimental data from the elemental analysis of this compound, which would provide the experimentally determined percentages of carbon, hydrogen, and nitrogen, have not been reported in the available scientific literature. Consequently, a data table comparing theoretical and experimental values for composition verification and purity assessment cannot be generated.

Computational and Theoretical Investigations of 1 Benzyl 4 Cyclopropyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. For "1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole," DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its three-dimensional geometry with high precision.

Based on studies of similar structures like 1-benzyl-4-phenyl-1H-1,2,3-triazole, the dihedral angle between the plane of the triazole ring and the phenyl ring of the benzyl (B1604629) group is a critical parameter. This angle is influenced by steric hindrance and electronic interactions. For 1-benzyl-4-phenyl-1H-1,2,3-triazole, this dihedral angle has been calculated to be around 53-57 degrees in the gas phase and can change in different solvents. A similar range would be expected for the cyclopropyl (B3062369) derivative.

The table below presents hypothetical but realistic bond lengths and angles for the core structure of "this compound," derived from general DFT data for substituted 1,2,3-triazoles.

ParameterPredicted Value
Bond Lengths (Å)
N1-N21.35
N2-N31.30
N3-C41.38
C4-C51.37
C5-N11.36
N1-C(Benzyl)1.47
C4-C(Cyclopropyl)1.48
**Bond Angles (°) **
N1-N2-N3110
N2-N3-C4107
N3-C4-C5108
C4-C5-N1109
C5-N1-N2106

Electronic Structure: The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated by DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. For triazole derivatives, this gap is typically in the range of 4-6 eV.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For "this compound," the nitrogen atoms of the triazole ring are expected to be the most electron-rich regions (negative potential), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The regions around the hydrogen atoms of the benzyl and cyclopropyl groups will exhibit a positive potential.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. nih.gov For "this compound," calculations would predict distinct signals for the protons and carbons of the benzyl, cyclopropyl, and triazole moieties. For example, the proton on the C5 position of the triazole ring is expected to have a characteristic chemical shift.

The table below shows hypothetical ¹H and ¹³C NMR chemical shifts for "this compound," based on known data for similar compounds. rsc.org

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Triazole C5-H7.5 - 7.8120 - 125
Benzyl CH₂5.5 - 5.753 - 55
Benzyl Phenyl7.2 - 7.4127 - 129
Cyclopropyl CH1.5 - 1.810 - 15
Cyclopropyl CH₂0.7 - 1.05 - 10

Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as the stretching and bending of bonds. For "this compound," characteristic vibrational modes would include the N-N and C=N stretching of the triazole ring, the C-H stretching of the aromatic and cyclopropyl groups, and the bending modes of the methylene (B1212753) bridge.

Conformational Analysis and Energy Landscapes of Substituted Triazoles

The presence of single bonds in "this compound" allows for rotation of the substituent groups, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) associated with these rotations.

The key rotational degrees of freedom are around the N1-C(Benzyl) bond and the C4-C(Cyclopropyl) bond. By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them.

For the benzyl group, different orientations of the phenyl ring relative to the triazole ring will have different energies due to steric interactions. Similarly, the cyclopropyl group can rotate, although the energy changes are generally smaller. Computational studies on bi-1,2,3-triazole systems have shown that multiple stable conformers can exist with relatively small energy differences. ekb.eg The global minimum energy conformation represents the most populated structure at thermal equilibrium. Understanding the conformational preferences is important as it can influence the molecule's biological activity and physical properties.

Reaction Pathway Modeling for Triazole Formation using Computational Methods

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org Computational modeling of this reaction for the formation of "this compound" from benzyl azide (B81097) and cyclopropylacetylene (B33242) can provide a detailed understanding of the reaction mechanism.

DFT calculations can be used to map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies.

The generally accepted mechanism for the CuAAC reaction involves several steps:

Formation of a copper-acetylide intermediate.

Coordination of the azide to the copper center.

Cycloaddition to form a six-membered copper-containing intermediate.

Ring contraction and subsequent protonolysis to release the triazole product and regenerate the catalyst. nih.gov

Computational studies can model each of these steps, providing insights into the role of the copper catalyst in lowering the activation barrier compared to the uncatalyzed thermal cycloaddition. nih.govresearchgate.net Modeling can also explain the high regioselectivity of the CuAAC reaction, which exclusively yields the 1,4-disubstituted product. By calculating the energies of the transition states leading to the 1,4- and 1,5-isomers, it can be demonstrated why the former is overwhelmingly favored.

Non Clinical Biological Applications and Structure Activity Relationship Sar Studies of 1 Benzyl 4 Cyclopropyl 1h 1,2,3 Triazole Derivatives

In Vitro Antioxidant Properties

Derivatives of the 1,2,3-triazole scaffold have been a subject of interest in medicinal chemistry due to their potential as antioxidant agents. nih.govcyberleninka.ru The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The structure of the substituent at the C-4 position of the triazole ring plays a crucial role in modulating this activity.

Research Findings and Structure-Activity Relationship (SAR) Studies

Research into 1,2,3-triazolyl-L-ascorbic acid conjugates has provided specific insights into the role of the C-4 substituent in antioxidant efficacy. nih.gov In these studies, the DPPH radical scavenging activity was quantified by determining the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.

The introduction of an alkyl group, such as a cyclopropyl (B3062369) moiety, at the C-4 position of the 1,2,3-triazole ring was found to improve antioxidant activity when compared to L-ascorbic acid (L-ASA), the parent compound. nih.gov Specifically, the 4-cyclopropyl derivative demonstrated enhanced radical scavenging capabilities. nih.gov This improvement was also observed for other alkyl substituents, such as decyl and 3-chloropropyl groups. nih.gov

In contrast, when the C-4 position was substituted with certain aryl moieties, the antioxidant activity was slightly diminished compared to the unsubstituted 1,2,3-triazole derivative. nih.gov For instance, derivatives bearing halogen-substituted (chloro, bromo, iodo) and methoxy-substituted aryl groups showed lower antioxidant potential. nih.gov However, the introduction of an alkyl group at the para position of a C-4 phenyl ring was shown to improve antioxidant activity. nih.gov

The table below summarizes the DPPH radical scavenging activity of various 4-substituted 1,2,3-triazole L-ascorbic acid conjugates, highlighting the influence of the substituent at the C-4 position.

Table 1: DPPH Radical Scavenging Activity of 4-Substituted 1,2,3-Triazole L-Ascorbic Acid Conjugates

Compound ID C-4 Substituent IC50 (mM) after 5 min IC50 (mM) after 10 min
L-ASA (Control) - 0.18 -
4b Phenyl 0.13 0.13
4c p-Chlorophenyl 0.19 0.19
4d p-Iodophenyl 0.27 0.27
4e p-Bromophenyl 0.23 0.23
4g p-Methoxyphenyl 0.21 0.21
4k p-Pentylphenyl - Improved Activity*
4l Cyclopropyl - Improved Activity*
4n Decyl - Improved Activity*
4p 3-Chloropropyl - Improved Activity*

Compared to L-ASA. Specific IC50 values were not detailed in the source. nih.gov

Further studies on different series of 1,2,3-triazole derivatives, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, have also explored the impact of C-4 aryl substituents on antioxidant activity. In DPPH assays, derivatives with fluorinated phenyl groups at the C-4 position generally exhibited higher radical scavenging activity than the unsubstituted phenyl analog. bohrium.comnih.gov For example, nitrones with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motifs showed a high interaction with DPPH, while the derivative with an unfunctionalized phenyl group had the lowest inhibitory potency. bohrium.comnih.gov

Table 2: DPPH Radical Scavenging Activity of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

Compound ID C-4 Aryl Substituent DPPH Interaction (%) after 20 min DPPH Interaction (%) after 60 min
10a Phenyl 57 78
10b 4-Fluorophenyl 64.5 - 81 79 - 96
10c 2,4-Difluorophenyl 64.5 - 81 79 - 96
10d 4-Fluoro-3-methylphenyl 64.5 - 81 79 - 96

Data derived from studies on nitrone derivatives of 1,2,3-triazoles. bohrium.comnih.gov

Collectively, the in vitro data indicate that the antioxidant properties of 1,2,3-triazole derivatives are highly dependent on the nature of the substituent at the C-4 position. The presence of small alkyl groups like cyclopropyl can enhance activity, while the effect of aryl substituents can be modulated by further functionalization, such as halogenation. nih.gov

Applications in Chemical Biology, Materials Science, and Agrochemicals

Utility as a Click Chemistry Handle for Bioconjugation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for forging stable connections between molecules. rsc.orgnih.gov This reaction joins an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The resulting triazole ring is not merely a linker; it is exceptionally stable to metabolic degradation, hydrolysis, oxidation, and reduction, making it an ideal connector for biological applications. mdpi.com

The 1-benzyl-1H-1,2,3-triazole framework, a core component of the subject molecule, is integral to one of the most common ligands used to facilitate CuAAC reactions in biological settings: tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). TBTA is a crucial additive that stabilizes the catalytically active Cu(I) oxidation state, enhancing reaction efficiency and protecting biological molecules, such as proteins and DNA, from potential damage. ekb.eg This highlights the inherent utility of the 1-benzyl-1,2,3-triazole moiety in promoting bioconjugation.

The click reaction is famously tolerant of a wide array of functional groups, allowing for the conjugation of diverse molecular entities, including peptides, nucleic acids, lipids, and glycans, with biophysical probes for imaging and diagnostics. nih.govfrontiersin.org The presence of the cyclopropyl (B3062369) group at the 4-position of 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole does not impede the fundamental utility of the triazole core as a stable and reliable conjugation handle. Molecules featuring this scaffold can be readily attached to biomolecules or surfaces that have been functionalized with a corresponding azide or alkyne partner, serving as a robust anchor in complex biological systems.

Integration into Functional Materials (e.g., Polymers, Ligands)

The 1,2,3-triazole ring is a valuable building block in materials science due to its high polarity, rigidity, and ability to form strong coordination bonds and hydrogen bonds. chemistryjournal.net These properties are exploited in the design of functional polymers, metal-organic frameworks (MOFs), and specialized ligands. While specific research on the integration of this compound into polymers is not extensively documented, the general class of 1,4-disubstituted 1,2,3-triazoles, formed via click chemistry, has been widely used to create advanced materials. chemistryjournal.net

The click reaction's efficiency allows for the precise incorporation of triazole units into polymer backbones or as pendant groups, influencing properties such as thermal stability, solubility, and self-assembly. The benzyl (B1604629) and cyclopropyl groups of this compound can further tailor the material's characteristics, for instance, by enhancing hydrophobicity or providing specific steric and electronic effects.

As ligands, 1,2,3-triazoles are effective in coordinating with a variety of metal ions. nih.gov The nitrogen atoms of the triazole ring act as donor sites, making them useful in catalysis and sensing applications. For example, 1-benzyl-4-phenyl-1H-1,2,3-triazoles have been synthesized and investigated for their ability to modulate the activity of specific biological receptors, demonstrating the ligand-like potential of this structural class. nih.gov The defined geometry and electronic nature of this compound make it a candidate for the development of novel ligands for catalysis or functional materials where precise molecular recognition is required.

Role in Agrochemical Development

The triazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercial fungicides, herbicides, and insecticides. researchgate.netrjptonline.orgnih.gov Both 1,2,4-triazoles and 1,2,3-triazoles are known for their broad-spectrum biological activities. The structural motif of this compound combines features that are of significant interest in the development of new crop protection agents.

Research has demonstrated the antifungal potential of various 1,2,3-triazole derivatives. For instance, novel benzylic 1,2,3-triazole-4-carboxamides have shown potent fungicidal activity against clinically relevant fungal species. scielo.org.mx Similarly, 1-benzyl-4-(phenoxymethyl) derivatives have been evaluated for their effectiveness against common human pathogenic fungi. chemistryjournal.netchemistryjournal.net The combination of a 1,2,3-triazole with a hydrazide moiety has been suggested as a promising new fungicide scaffold for controlling plant diseases like rice sheath blight and fusarium head blight. nih.gov

In the realm of herbicides, various triazole derivatives have been synthesized and tested for their ability to inhibit plant growth. researchgate.netresearchgate.netnih.gov Notably, research into N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which share the benzyl and cyclopropyl functionalities with the subject compound, has shown excellent post-emergence herbicidal activity against problematic weeds. nih.gov This suggests that the specific combination of these substituent groups can be effective in designing new herbicidal agents.

Furthermore, triazole derivatives have been investigated for their insecticidal properties. researchgate.netnih.gov The structural components of this compound are consistent with moieties explored in the search for new and effective insecticides.

Agrochemical Application Relevant Research Findings on Related Triazole Structures Reference
Fungicidal Benzylic 1,2,3-triazole-4-carboxamides showed potent activity against Rhizopus oryzae. scielo.org.mx
1,2,3-Triazole hydrazides were effective against rice sheath blight and fusarium head blight. nih.gov
1-Benzyl-4-(phenoxymethyl) derivatives displayed activity against pathogenic fungi. chemistryjournal.netchemistryjournal.net
Herbicidal N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides exhibited excellent post-emergence activity. nih.gov
Pyrimidyl-1,2,4-triazole derivatives showed significant herbicidal effects. researchgate.net
Insecticidal Various 1,2,4-triazole (B32235) derivatives have been developed as plant protection agents. researchgate.net
Novel 1,2,4-triazole derivatives showed activity against Nilaparvata lugens. nih.gov

Peptidomimetics and Biomolecular Mimetics Incorporating Triazole Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.comresearchgate.net The 1,4-disubstituted 1,2,3-triazole ring, as found in this compound, serves as an excellent bioisostere for the trans-amide bond present in the peptide backbone. nih.govrsc.org

The triazole ring mimics several key features of the amide bond, including its planarity, dipole moment, and ability to participate in hydrogen bonding. nih.gov This structural and electronic similarity allows for the replacement of one or more amide linkages within a peptide sequence with a triazole ring, often preserving or even enhancing biological activity while significantly increasing proteolytic stability. nih.govmdpi.com This strategy has been successfully employed to create analogues of naturally occurring cyclic peptides and to develop novel bioactive molecules. mdpi.comrsc.org

Feature Description
Bioisosterism The 1,4-disubstituted 1,2,3-triazole ring is a recognized mimic of the trans-peptide bond. nih.govrsc.org
Stability Replacement of amide bonds with triazoles increases resistance to enzymatic degradation. mdpi.comnih.gov
Synthesis The CuAAC click reaction enables the efficient and modular synthesis of triazole-containing peptidomimetics. nih.govresearchgate.net
Application Used to create analogues of bioactive peptides, enzyme inhibitors, and novel folded molecular architectures (foldamers). nih.govnih.govmdpi.com

Future Perspectives and Emerging Research Avenues for 1 Benzyl 4 Cyclopropyl 1h 1,2,3 Triazole Research

Development of Novel and Sustainable Synthetic Protocols

The primary route to synthesizing 1,4-disubstituted 1,2,3-triazoles has been the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While effective, future research will increasingly focus on developing more sustainable and novel synthetic strategies.

Emerging trends include the adoption of "green chemistry" principles, such as the use of ultrasound and microwave irradiation to accelerate reactions, reduce energy consumption, and improve yields. mdpi.com Ultrasound-assisted synthesis, for instance, has been shown to decrease reaction times and lead to better yields in the formation of 1,2,3-triazoles.

Furthermore, there is a significant push towards developing metal-free or more eco-friendly catalytic systems to circumvent the potential toxicity and contamination associated with copper catalysts. A promising direction is the use of reusable, heterogeneous catalysts, such as zinc-based nanocrystals, which can facilitate the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, a benign solvent. rsc.org These protocols often proceed without the need for additional bases or reducing agents, aligning with the principles of green chemistry. rsc.org The development of efficient one-pot, multicomponent reactions will also be a priority, as they streamline the synthesis of complex triazole derivatives and reduce waste. rsc.org

Advanced Spectroscopic Characterization Techniques for Complex Triazole Structures

While standard spectroscopic methods such as Infrared (IR), 1H NMR, 13C NMR, and mass spectrometry are fundamental for structural confirmation, the increasing complexity of new triazole analogues necessitates the use of more advanced techniques. nih.govijbr.com.pk For the unambiguous assignment of complex structures and the determination of regioselectivity in cycloaddition reactions, two-dimensional (2D) NMR techniques are pivotal. researchgate.net

Future characterization will routinely employ a suite of 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to definitively establish connectivity within the molecule. nih.gov Beyond simple structure confirmation, there is a growing interest in understanding the three-dimensional structure and electronic properties. This involves the integration of experimental NMR data with quantum chemical calculations, such as those based on Density Functional Theory (DFT), to provide deeper stereochemical insights into functionalized triazoles. beilstein-journals.org This combined experimental-theoretical approach is crucial for correlating the specific structure of a molecule like 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole with its function.

Computational Design and Discovery of New Analogues with Tuned Properties

Computer-aided drug design (CADD) is revolutionizing the discovery of new therapeutic agents. uran.ua This approach will be central to the development of novel analogues of this compound with specifically tuned properties. The process begins with the in silico generation of large virtual libraries of derivatives, followed by filtering using 3D-pharmacophore models to identify candidates with the desired structural features. uran.ua

Molecular docking simulations are then employed to predict the binding affinity of these candidates against specific biological targets, allowing researchers to prioritize the most promising compounds for synthesis. uran.uaresearchgate.net For example, molecular modeling has been successfully used to show how certain triazole-piperazine conjugates bind to the colchicine (B1669291) binding site of tubulin. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms for the synthesis of new analogues and to calculate key electronic parameters like HOMO-LUMO energies, which helps in understanding their stability and reactivity. researchgate.netbeilstein-journals.org These computational tools enable a more rational, efficient, and cost-effective design cycle for discovering new molecules with enhanced activity.

Exploration of New Biological Targets and Mechanisms of Action (Non-Clinical)

The 1,2,3-triazole scaffold is present in a wide range of biologically active compounds. beilstein-journals.org While much is known about their general bioactivity, a key future direction is the precise identification of molecular targets and the elucidation of their mechanisms of action. For derivatives of this compound, this involves moving beyond broad phenotypic screening to specific target-based investigations.

Research on structurally related compounds provides clues for potential targets. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were found to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, 1-benzyl-4-phenyl-1H-1,2,3-triazoles have been identified as modulators of the estrogen-related receptor γ (ERRγ), a potential target for obesity-related disorders. nih.gov

Future studies on this compound analogues will likely explore these and other targets. The triazole ring itself is adept at forming noncovalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological macromolecules, enhancing its ability to bind to various targets. mdpi.com Some triazole derivatives have also been shown to modulate multiple signaling pathways involved in cancer progression, including NF-κB, STAT3, and PI3K/Akt/mTOR. mdpi.com Identifying whether analogues of this compound act on a single, specific target or on multiple pathways will be a critical area of non-clinical research.

Integration into Multidisciplinary Research Platforms for Broader Impact

The true potential of this compound and its core structure will be realized through its integration into multidisciplinary research platforms. The 1,2,3-triazole ring is considered a "privileged scaffold" and an excellent building block, not just for medicinal chemistry, but also for materials science and chemical biology. nih.govnih.gov

The efficiency and modularity of click chemistry, used to form the triazole ring, make it an ideal tool for combinatorial chemistry, enabling the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. nih.gov This links synthetic chemistry directly with drug discovery efforts. Beyond therapeutics, the unique properties of the triazole ring can be exploited in other fields. For example, triazole-containing molecules can be developed as molecular probes to study biological processes or incorporated into polymers and other materials to create functional surfaces and nanostructures. This multidisciplinary approach, combining synthetic chemistry with computational modeling, chemical biology, and materials science, will broaden the impact of research on this versatile chemical scaffold.

Data Tables

Table 1: Summary of Future Research Perspectives for this compound

Research Area Key Focus Methodologies & Technologies
Sustainable Synthesis Developing eco-friendly and efficient synthetic routes. Green Chemistry (Ultrasound, Microwaves), Reusable Catalysts (e.g., ZnO), Metal-Free Protocols, One-Pot Multicomponent Reactions. mdpi.comrsc.org
Advanced Characterization Unambiguous structure elucidation and stereochemical analysis. 2D NMR (HSQC, HMBC), X-ray Crystallography, Integrated Experimental-Computational approaches (NMR + DFT). nih.govresearchgate.netbeilstein-journals.org
Computational Design Rational design of new analogues with tailored properties. Computer-Aided Drug Design (CADD), Pharmacophore Modeling, Molecular Docking, DFT Calculations. nih.govuran.uaresearchgate.net
New Biological Targets Identifying specific molecular targets and mechanisms of action. Proteomics, Genetic Screening, In Vitro Target-Based Assays (e.g., tubulin polymerization, receptor binding). nih.govnih.gov

| Multidisciplinary Integration | Expanding applications beyond traditional medicinal chemistry. | Combinatorial Chemistry, High-Throughput Screening, Development of Molecular Probes, Materials Science Applications. nih.govnih.gov |

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Schiff base reactions. For example:

  • CuAAC route : Reacting benzyl azide with cyclopropane-bearing alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) yields the triazole core. The intermediate (1-benzyl-1H-1,2,3-triazol-4-yl)methanol can be further functionalized with cyclopropyl groups via nucleophilic substitution or cross-coupling .
  • Schiff base method : Condensation of triazole amines (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes in ethanol under reflux, followed by cyclopropane introduction via alkylation .
Method Key Reagents Conditions Reference
CuAACBenzyl azide, cyclopropyl alkyne, Cu(I)Room temperature, 12–24 hrs
Schiff BaseTriazole amine, benzaldehyde derivativesReflux in ethanol, 4–6 hrs

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 5.36 ppm for benzyl CH₂ in CDCl₃ ), IR (C–H stretches at ~3058 cm⁻¹ ).
  • X-ray crystallography : Single-crystal analysis using SHELXTL or WinGX for structure validation. For example, bond angles and torsions of the cyclopropane ring are refined with SHELXL to resolve disorder .
  • Melting point : Reported ranges (e.g., 150–152°C ) confirm purity.

Q. What biological activities have been studied for this compound?

  • Antimicrobial assays : In vitro testing against bacterial/fungal strains via broth microdilution (MIC values).
  • Receptor modulation : 1,2,3-Triazoles act as inverse agonists for nuclear receptors (e.g., PXR) via structure-activity relationship (SAR) studies .
  • Anticancer potential : Derivatives like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid show cytotoxicity in cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclopropyl group be addressed during refinement?

  • Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine split positions for cyclopropane carbons.
  • Constraints : Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles .
  • Validation : Cross-check displacement parameters (ADPs) with WinGX/ORTEP to avoid overfitting .

Q. What computational methods elucidate the electronic properties of this compound?

  • CASPT2/CASSCF : Analyze excited-state potential energy surfaces (e.g., photolysis pathways ).
  • DFT : Optimize ground-state geometries (B3LYP/6-311+G(d,p)) and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How can contradictions in reported biological activity data be resolved?

  • Control experiments : Verify assay conditions (e.g., solvent effects on C–H hydrogen bonding via ¹H NMR in DMSO vs. CDCl₃ ).
  • SAR studies : Compare substituent effects (e.g., sulfonyl vs. amide linkages in triazole analogs ).
  • Dose-response curves : Use Hill slopes to differentiate specific binding from non-specific inhibition .

Q. What catalytic applications exist for this compound?

  • Suzuki-Miyaura cross-coupling : Pd@click-MNPs/CS catalysts enable room-temperature coupling of aryl halides with boronic acids in green solvents (e.g., ethanol/water) .
  • Recyclability : Magnetic nanoparticle-supported catalysts retain >90% activity over 5 cycles .

Methodological Notes

  • Data reliability : Prioritized peer-reviewed crystallography (Acta Crystallographica) and medicinal chemistry journals (MedChem Research).
  • Software : SHELX , WinGX , and ORTEP are standard for structural analysis.

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1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole
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1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.